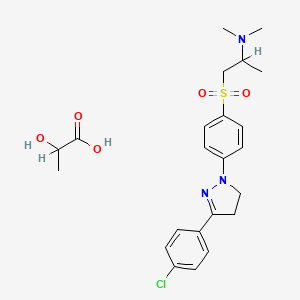
7-Methyl-1,4,2-benzodithiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-1,4,2-benzodithiazine is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is part of the benzodithiazine family, which is known for its diverse biological activities and potential therapeutic applications. The presence of the methyl group at the 7th position of the benzodithiazine ring enhances its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-1,4,2-benzodithiazine typically involves the reaction of thiophenols with N-chlorosulfonyltrichloroacetimidoyl chloride. This method allows for the construction of the benzodithiazine scaffold through nucleophilic substitution at the imine carbon atom with a thiol . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methyl-1,4,2-benzodithiazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as halogens or nitro groups.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the benzodithiazine ring .
Applications De Recherche Scientifique
Chemistry:
- Used as a building block for the synthesis of more complex heterocyclic compounds.
- Acts as a ligand in coordination chemistry.
Biology:
- Exhibits antimicrobial and antiviral activities.
- Potential use as an enzyme inhibitor.
Medicine:
- Investigated for its anticancer properties, showing selective cytotoxic effects against certain cancer cell lines .
- Explored for its antihypertensive and diuretic activities.
Industry:
- Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 7-methyl-1,4,2-benzodithiazine involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival. The compound may also interact with ion channels and receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
- 1,2,4-Benzothiadiazine-1,1-dioxide
- 1,2,3-Benzothiadiazine-1,1-dioxide
- Phthalazinone derivatives
Comparison: 7-Methyl-1,4,2-benzodithiazine is unique due to the presence of the methyl group at the 7th position, which enhances its chemical stability and biological activity compared to other benzodithiazine derivatives. Additionally, its diverse range of applications in chemistry, biology, medicine, and industry sets it apart from similar compounds .
Propriétés
Numéro CAS |
82946-24-5 |
|---|---|
Formule moléculaire |
C8H7NS2 |
Poids moléculaire |
181.3 g/mol |
Nom IUPAC |
7-methyl-1,4,2-benzodithiazine |
InChI |
InChI=1S/C8H7NS2/c1-6-2-3-7-8(4-6)11-9-5-10-7/h2-5H,1H3 |
Clé InChI |
QXUWYPKGLFTCJH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)SC=NS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2-bromoethenyl)-1-[(2R,4S,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14417055.png)
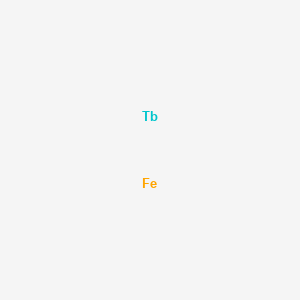
![N-{2-[(2-Hydroxyethyl)amino]ethyl}propanamide](/img/structure/B14417057.png)
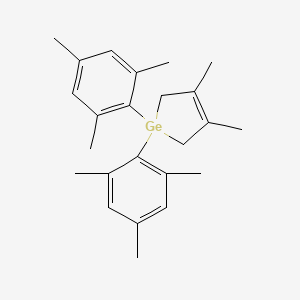
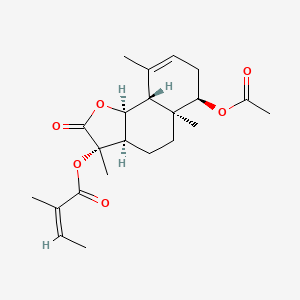
![2-[(2S,7aR)-5-Oxohexahydro-1H-pyrrolizin-2-yl]propan-2-yl formate](/img/structure/B14417079.png)

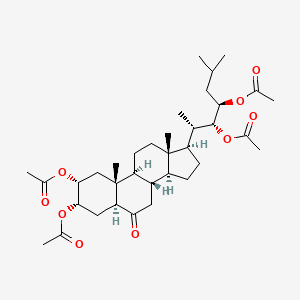
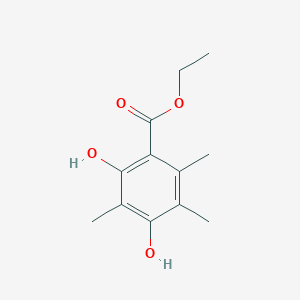
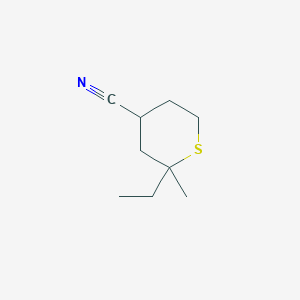
![Methyl [4-(4-bromophenoxy)-3-chlorophenyl]carbamate](/img/structure/B14417099.png)
